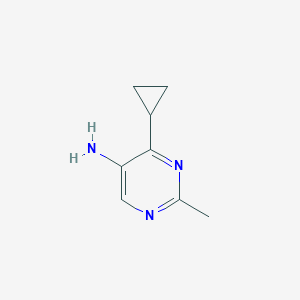

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol

説明

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Synthesis Analysis

The synthesis of thiazoles has been a topic of interest in the field of organic chemistry . Various synthetic routes have been developed, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones, thioamides, and α,β-unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are versatile heterocycles that can undergo a variety of chemical reactions . They can participate in electrophilic and nucleophilic substitutions, and their reactivity can be modulated by the presence of substituents on the ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of thiazole derivatives, such as "3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol," in the synthesis of heterocyclic compounds. These compounds have shown potential in pharmaceutical applications due to their anti-inflammatory and antioxidant properties. For example, a study by Raut et al. (2020) focused on the synthesis of benzofused thiazole derivatives, evaluating their in vitro antioxidant and anti-inflammatory activities. This research underscores the importance of thiazole analogues as lead molecules in therapeutic agent development, including anticancer, anti-inflammatory, and antiviral drugs (Raut, D. G., Patil, S., Choudhari, P., Kadu, V. D., Lawand, A. S., Hublikar, M., & Bhosale, R., 2020).

Agricultural and Medical Products

Another critical application of thiazole derivatives is in the agricultural and pharmaceutical industries. Nazarov et al. (2021) reviewed the industrial use of amino-1,2,4-triazoles, highlighting their role in producing agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. This review elucidates the diverse applications of these compounds, from the production of analytical reagents to the synthesis of heat-resistant polymers and products with fluorescent properties (Nazarov, V. N., Miroshnichenko, D., Ivakh, A. A., & Uspensky, B., 2021).

Flavor Compounds in Foods

The production and breakdown pathways of branched chain aldehydes, derived from amino acids, have been extensively studied for their relevance in food flavor. Smit et al. (2009) reviewed the formation of these aldehydes in food products, shedding light on metabolic conversions, microbial contributions, and the composition of food. This research is crucial for controlling the formation of desired levels of flavor compounds in the food industry (Smit, B., Engels, W., & Smit, G., 2009).

作用機序

Target of Action

These include enzymes, receptors, and DNA, among others .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

They can activate or inhibit certain enzymes, stimulate or block receptors, and even alter gene expression .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

将来の方向性

特性

IUPAC Name |

3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-5-8(7(11)3-4-9)12-6(2)10-5/h7,11H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWVUZNRUKKMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)

![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)

![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)

![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)